PENTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
PENTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that features a benzofuran core substituted with a carboxylate group, a sulfonamide group, and a pentyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PENTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylate Group: This step often involves the esterification of the benzofuran core with pentanol in the presence of a catalyst such as sulfuric acid.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzofuran derivative with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amine derivatives of the original compound.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
PENTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its functional groups:
Sulfonamide Group: Acts as an enzyme inhibitor by mimicking the structure of natural substrates.
Benzofuran Core: Provides a rigid framework that can interact with biological targets.
Carboxylate Group: Enhances solubility and facilitates interactions with proteins.
Comparison with Similar Compounds
Similar Compounds
PENTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE: shares similarities with other benzofuran derivatives and sulfonamide-containing compounds.
Uniqueness
- The unique combination of a benzofuran core with a sulfonamide and a carboxylate group makes this compound particularly versatile in its applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H27NO5S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
pentyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H27NO5S/c1-5-6-7-12-28-23(25)22-17(4)29-20-10-9-18(14-19(20)22)24-30(26,27)21-11-8-15(2)13-16(21)3/h8-11,13-14,24H,5-7,12H2,1-4H3 |
InChI Key |
XZVAFKCQBGNPFB-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)C |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)C |
Origin of Product |
United States |
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